Glycidyl Myristate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

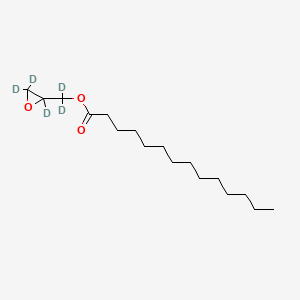

C17H32O3 |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |

InChI Key |

WVRMZLGUSWWTOZ-SUTULTBBSA-N |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC)[2H] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Glycidyl Myristate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Glycidyl Myristate-d5, a deuterated analog of Glycidyl Myristate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and tracer studies.

Core Chemical and Physical Properties

This compound is a saturated fatty acid ester characterized by a glycidyl group and a myristate backbone, with five deuterium atoms incorporated into the glycidyl moiety. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of glycidyl esters in various matrices, particularly in food safety analysis.

Physical and Chemical Data

| Property | Value | Source |

| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate | [1][2] |

| Synonyms | Tetradecanoic Acid 2-Oxiranylmethyl-d5 Ester, Glycidyl-d5 Tetradecanoate, Myristic Acid Glycidyl-d5 Ester | [1] |

| CAS Number | 1330180-72-7 | [1][2] |

| Molecular Formula | C₁₇H₂₇D₅O₃ | [1][2] |

| Molecular Weight | 289.46 g/mol | [1][2] |

| Appearance | White Solid | [3] |

| Storage Temperature | 2-8°C Refrigerator | [3] |

Analytical Applications and Methodologies

This compound is primarily employed as an internal standard in the analytical determination of glycidyl fatty acid esters, which are process-induced contaminants found in refined edible oils and fats. These compounds are of significant concern due to their potential carcinogenicity. The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Overview of Analytical Workflow

The general workflow for the analysis of glycidyl esters using this compound as an internal standard involves sample extraction, purification, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Indirect Determination of Glycidyl Esters by GC-MS (Based on AOCS Official Method Cd 29c-13 / ISO 18363-1)

This method involves the alkaline-catalyzed cleavage of glycidyl esters to glycidol, which is then converted to a derivatized form for GC-MS analysis. This compound serves as an internal standard to quantify the total amount of glycidyl esters.

Disclaimer: This is a summarized protocol and should be supplemented with the official AOCS or ISO documentation for detailed procedures and safety precautions.

Materials and Reagents:

-

Sample (Edible Oil or Fat)

-

This compound (Internal Standard)

-

Sodium Methoxide Solution

-

Acidic Sodium Chloride Solution

-

Phenylboronic Acid (PBA) solution

-

Hexane

-

Other necessary solvents and reagents as per the official method.

Procedure:

-

Sample Preparation and Spiking:

-

Accurately weigh a known amount of the oil or fat sample into a reaction vessel.

-

Spike the sample with a known amount of this compound internal standard solution.

-

-

Alkaline Transesterification:

-

Add sodium methoxide solution to the sample to initiate the cleavage of the glycidyl esters to free glycidol.

-

The reaction is allowed to proceed for a specific time under controlled temperature conditions as outlined in the official method.

-

-

Reaction Quenching and Derivatization:

-

Stop the reaction by adding an acidic sodium chloride solution. This step also facilitates the conversion of the released glycidol to 3-monochloropropanediol (3-MCPD).

-

The resulting solution is then derivatized with phenylboronic acid (PBA) to form a volatile derivative suitable for GC-MS analysis.

-

-

Extraction:

-

Extract the derivatized analytes from the reaction mixture using hexane or another suitable organic solvent.

-

-

GC-MS Analysis:

-

Inject an aliquot of the extract into the GC-MS system.

-

The separation is typically performed on a capillary column suitable for fatty acid ester analysis.

-

The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of the derivatized analyte and the deuterated internal standard.

-

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of isotopically labeled glycidyl esters for use as internal standards involves a multi-step chemical process. A plausible synthetic route is outlined below.

The synthesis would likely involve the esterification of myristic acid with a deuterated glycidol precursor. The deuterated glycidol itself would need to be synthesized in a prior step, which contributes to the complexity and cost of the final labeled compound. The final product would require purification, typically by column chromatography, to ensure high purity for its use as an analytical standard.

Toxicological Information and Biological Relevance

The primary toxicological concern associated with glycidyl esters, including Glycidyl Myristate, is their hydrolysis in the gastrointestinal tract to release free glycidol. Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).

The genotoxic mechanism of glycidol is attributed to its reactive epoxide group, which can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. While a specific signaling pathway for glycidyl myristate itself is not well-defined, the downstream effects of its metabolite, glycidol, are of significant interest in toxicology research.

Conclusion

This compound is an essential analytical tool for the accurate quantification of potentially harmful glycidyl esters in food products. Its physical and chemical properties are tailored for its use as an internal standard in mass spectrometry-based methods. While detailed information on some of its physical properties and a specific synthesis protocol are not widely published, its application in established analytical methodologies is well-documented. Further research into the specific biological signaling pathways affected by glycidyl myristate could provide a more complete understanding of its toxicological profile beyond the known effects of its metabolite, glycidol. Researchers are advised to consult supplier-specific documentation for detailed specifications and to adhere to official analytical methods for its application.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Glycidyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of deuterated glycidyl myristate. This isotopically labeled compound is a valuable tool for researchers in drug development and metabolic studies, enabling precise tracking and quantification in biological systems. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the synthesis workflow and relevant biological pathways.

Introduction

Glycidyl myristate is an ester of myristic acid and glycidol. Its deuterated analogue, where hydrogen atoms are replaced by deuterium, serves as a powerful internal standard in mass spectrometry-based quantification methods due to its distinct mass shift. The epoxide ring in the glycidyl group also makes it a reactive molecule, potentially useful as a probe for studying enzymatic and cellular processes. This guide details a robust two-step synthesis strategy, starting from commercially available deuterated myristic acid.

Synthesis of Deuterated Glycidyl Myristate

The synthesis of deuterated glycidyl myristate is achieved through a two-step process:

-

Fischer Esterification: Esterification of deuterated myristic acid with allyl alcohol to form deuterated allyl myristate.

-

Epoxidation: Oxidation of the allyl group of deuterated allyl myristate using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the final product.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of deuterated glycidyl myristate is depicted below.

Caption: Synthesis and Purification Workflow for Deuterated Glycidyl Myristate.

Experimental Protocols

Step 1: Synthesis of Deuterated Allyl Myristate (Fischer Esterification)

Materials:

-

Deuterated Myristic Acid (Myristic Acid-d27)

-

Allyl Alcohol (large excess)

-

Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask and reflux condenser

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add deuterated myristic acid (1.0 equivalent).

-

Add a large excess of allyl alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Add toluene to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete. This typically takes several hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated allyl myristate.

Step 2: Synthesis of Deuterated Glycidyl Myristate (Epoxidation)

Materials:

-

Deuterated Allyl Myristate (from Step 1)

-

meta-Chloroperoxybenzoic Acid (m-CPBA, ~1.1-1.5 equivalents)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution (to quench excess peroxide)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude deuterated allyl myristate in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C. The amount of m-CPBA should be in slight excess (1.1-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated solution of sodium thiosulfate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated glycidyl myristate.

Purification of Deuterated Glycidyl Myristate

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. A two-step purification process is recommended for high purity.

Silica Gel Column Chromatography

The crude deuterated glycidyl myristate can be purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The polarity of the eluent should be gradually increased, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

The fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is evaporated.

High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure deuterated glycidyl myristate (>98%), a final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

-

Column: A C18 reverse-phase column is suitable for this separation.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is commonly used.

-

Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection, as glycidyl myristate lacks a strong UV chromophore.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of deuterated glycidyl myristate.

Table 1: Synthesis and Purification Data

| Parameter | Step 1: Esterification | Step 2: Epoxidation | Purification | Overall |

| Starting Material | Deuterated Myristic Acid | Deuterated Allyl Myristate | Crude Deuterated Glycidyl Myristate | Deuterated Myristic Acid |

| Typical Yield | >90% | >85% | >80% (from crude) | >68% |

| Purity (after step) | ~90% (crude) | ~80% (crude) | >98% (after HPLC) | >98% |

Table 2: Spectroscopic Data (Expected)

| Analysis | Expected Results for Deuterated (d27) Glycidyl Myristate |

| ¹H NMR (CDCl₃) | Signals corresponding to the glycidyl protons will be present. The long alkyl chain protons will be absent due to deuteration. Expected signals: δ ~4.4 (dd), ~3.9 (dd), ~3.2 (m), ~2.8 (dd), ~2.6 (dd) ppm. |

| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, glycidyl carbons, and the deuterated alkyl chain carbons (with characteristic splitting patterns due to C-D coupling). |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z ~312.5 (for C₁₇H₇D₂₇O₃). The exact mass will depend on the specific deuterated myristic acid used. Fragmentation will show the loss of the deuterated myristoyl group. |

Biological Context: Relevance to Protein Myristoylation

Glycidyl myristate, due to its reactive epoxide group, can be considered a reactive analog of myristic acid. In biological systems, myristic acid is a key component of a crucial post-translational modification known as N-myristoylation . This process involves the covalent attachment of a myristoyl group to the N-terminal glycine of a target protein, catalyzed by the enzyme N-myristoyltransferase (NMT).

Myristoylation plays a vital role in membrane targeting and signal transduction.[1][2][3] The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, which is often a prerequisite for their function in signaling pathways.[1][2]

Protein N-Myristoylation Signaling Pathway

The following diagram illustrates the general pathway of protein N-myristoylation and its role in signal transduction.

References

In-Depth Technical Guide: Isotopic Purity and Labeling Efficiency of Glycidyl Myristate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Glycidyl Myristate-d5, a deuterated analog of Glycidyl Myristate. This compound is crucial as an internal standard in quantitative mass spectrometry-based analyses, particularly in food safety and biomedical research for the detection of process contaminants like glycidyl esters. This guide details the synthesis, analytical methodologies for purity assessment, and expected isotopic distribution of this compound.

Introduction to this compound

This compound is a stable isotope-labeled version of Glycidyl Myristate, where five hydrogen atoms on the glycidyl moiety have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for analytical methods, as it shares nearly identical chemical and physical properties with its unlabeled counterpart but is distinguishable by its higher mass. The use of such internal standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process designed to achieve high isotopic enrichment and chemical purity. While specific proprietary methods may vary between manufacturers, a general synthetic pathway involves the esterification of myristic acid with a deuterated glycidol precursor.

A common approach is the reaction of myristoyl chloride (the acid chloride of myristic acid) with commercially available glycidol-d5 in the presence of a non-nucleophilic base. Alternatively, myristic acid can be directly esterified with glycidol-d5 using a catalyst.

Potential Sources of Impurities:

-

Chemical Impurities: Unreacted starting materials such as myristic acid or byproducts from side reactions.

-

Isotopic Impurities: The presence of lower deuterated species (d4, d3, etc.) or unlabeled Glycidyl Myristate (d0). These arise from incomplete deuteration of the glycidol precursor.

The purification of the final product is typically achieved through chromatographic techniques such as flash column chromatography to ensure high chemical purity.

Isotopic Purity and Labeling Efficiency Data

The isotopic purity of a deuterated standard is a critical parameter, as the presence of unlabeled or partially labeled species can interfere with the quantification of the target analyte. While a certificate of analysis for this compound with detailed isotopic distribution is not publicly available, data from closely related d5-labeled glycidyl esters, such as Glycidyl Palmitate-d5, can provide a representative profile. The labeling efficiency refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.

Table 1: Representative Isotopic Distribution for a d5-Labeled Glycidyl Ester

| Isotopologue | Abbreviation | Expected Relative Abundance (%) |

| Deuterium-0 | d0 | < 0.1 |

| Deuterium-1 | d1 | < 0.5 |

| Deuterium-2 | d2 | < 1.0 |

| Deuterium-3 | d3 | ~ 2.0 - 5.0 |

| Deuterium-4 | d4 | ~ 10.0 - 15.0 |

| Deuterium-5 | d5 | > 80.0 |

Note: This data is illustrative and based on typical specifications for high-purity deuterated standards. Actual lot-to-lot variability will exist.

Table 2: Typical Quality Specifications for this compound

| Parameter | Specification |

| Chemical Purity (HPLC) | >98% |

| Isotopic Purity (d5) | ≥98% |

| Deuterium Enrichment | ≥99 atom % D |

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry (HR-MS) is the preferred method for determining the isotopic distribution of deuterated compounds.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used. The instrument is operated in positive ion mode with electrospray ionization (ESI).

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of all expected isotopologues of Glycidyl Myristate ([M+H]⁺ or [M+Na]⁺).

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative abundance of each isotopologue (d0 to d5) is calculated by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is reported as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy for Structural Integrity and Labeling Efficiency

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, the positions of deuterium labeling, and to provide an independent measure of isotopic enrichment. Both ¹H NMR and ²H NMR are employed.

Methodology:

-

Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

-

¹H NMR Analysis:

-

A standard ¹H NMR spectrum is acquired.

-

The absence or significant reduction of proton signals at the positions corresponding to deuteration (on the glycidyl group) confirms successful labeling.

-

Integration of the residual proton signals in the labeled positions relative to a non-labeled proton signal (e.g., from the myristate chain) allows for the calculation of the percentage of non-deuterated species.

-

-

²H NMR Analysis:

-

A ²H NMR spectrum is acquired.

-

The presence of deuterium signals at the expected chemical shifts confirms the locations of the deuterium labels.

-

Quantitative ²H NMR can be used to determine the relative abundance of deuterium at each labeled position.

-

Logical Relationship for Accurate Quantification

The accurate use of this compound as an internal standard in a quantitative assay depends on a clear understanding of its purity and the careful execution of the analytical method.

The Role of Glycidyl Myristate-d5 in Advancing Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Glycidyl Myristate-d5 in lipidomics research. Primarily utilized as a high-purity internal standard, this deuterated lipid is instrumental in achieving accurate and reproducible quantification of lipids, particularly glycidyl fatty acid esters, in complex biological and food matrices. This document details the core principles of its application, experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and presents quantitative data to support its efficacy.

Core Principles: The Utility of Deuterated Standards in Lipidomics

In mass spectrometry-based lipidomics, the precise quantification of lipid species is often challenged by variations in sample preparation and matrix effects during ionization. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for achieving accurate quantification.[1] These standards, which are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of heavy isotopes like deuterium, are added to samples at a known concentration at the beginning of the analytical workflow.

The fundamental principle behind their use is that the deuterated standard will behave identically to the analyte of interest throughout the extraction, derivatization, and chromatographic separation processes. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte's signal during mass spectrometry analysis will be mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

This compound serves as an ideal internal standard for the analysis of glycidyl myristate and other glycidyl esters of fatty acids. Its five deuterium atoms provide a distinct mass shift, allowing for its clear differentiation from the non-labeled analyte in the mass spectrometer.

Primary Application: Quantification of Glycidyl Esters

Glycidyl fatty acid esters are process-induced contaminants found in refined vegetable oils and fats.[2] Their potential health implications have necessitated the development of robust analytical methods for their quantification. This compound is a key component in the stable isotope dilution analysis (SIDA) methods used for this purpose.[3][4]

Experimental Workflow for Glycidyl Ester Analysis

The following diagram illustrates a typical workflow for the quantification of glycidyl esters in an oil matrix using this compound as an internal standard.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for the analysis of glycidyl esters using deuterated internal standards.[3][4][5]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10 mg of the oil or fat sample into a clean vial.

-

Internal Standard Spiking: Add a known amount of this compound solution in acetone to the sample.

-

Dissolution: Vortex the sample until the oil is completely dissolved in the acetone.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol.

-

Load the sample solution onto the C18 cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the glycidyl esters with an appropriate solvent.

-

For further cleanup, a normal phase silica SPE cartridge can be used.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 250 µL) of a methanol/isopropanol (1:1, v/v) mixture.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).[5]

-

Mobile Phase A: 90% methanol, 10% acetonitrile with 0.026 mM sodium acetate.[6]

-

Mobile Phase B: 80% methylene chloride, 10% methanol, 10% acetonitrile with 0.026 mM sodium acetate.[6]

-

Gradient: A suitable gradient is used to separate the glycidyl esters.

-

Flow Rate: 0.25 mL/min.[6]

-

Injection Volume: 15 µL.[4]

-

-

Mass Spectrometry (MS):

-

Ionization Source: Positive ion atmospheric pressure chemical ionization (APCI+).[3][4]

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each glycidyl ester and for this compound must be determined and optimized. The precursor ion for glycidyl esters is typically the [M+H]+ adduct. The product ions often correspond to the loss of the fatty acid moiety.

-

Quantitative Data and Performance

The use of this compound and other deuterated glycidyl esters as internal standards allows for the development of highly sensitive and accurate analytical methods. The following tables summarize typical performance data from methods utilizing this approach.

Table 1: Method Detection Limits (MDL) for Glycidyl Esters

| Analyte | MDL (µg/kg) in Oil (10 mg sample) | MDL (µg/kg) in Oil (0.5 g sample) |

| Glycidyl Palmitate | 70 - 150 | 1 - 3 |

| Glycidyl Stearate | 70 - 150 | 1 - 3 |

| Glycidyl Oleate | 70 - 150 | 1 - 3 |

| Glycidyl Linoleate | 70 - 150 | 1 - 3 |

| Glycidyl Linolenate | 70 - 150 | 1 - 3 |

| Data adapted from Becalski et al. (2012).[3][4] |

Table 2: Recovery Rates for Spiked Glycidyl Esters in Virgin Olive Oil

| Spiking Level (mg/kg) | Average Recovery Range (%) |

| 10 | 84 - 108 |

| 1 | 84 - 108 |

| 0.1 | 84 - 108 |

| Data adapted from Becalski et al. (2012).[3][4] |

Mass Spectrometry Fragmentation

The successful implementation of an MRM-based quantitative method relies on understanding the fragmentation of the analyte and internal standard. For this compound, collision-induced dissociation (CID) will typically result in characteristic product ions.

Broader Applications and Future Perspectives

While the primary and well-documented application of this compound is as an internal standard for glycidyl ester analysis, the principles of using deuterated lipids extend to the broader field of lipidomics. Stable isotope labeling can be used for metabolic flux analysis to trace the metabolic fate of lipids in biological systems.[1] Although there is currently limited published research on the use of this compound specifically for metabolic labeling, its structure lends itself to potential investigations into the metabolism of glycidol and myristic acid.

Future research could explore the synthesis of Glycidyl Myristate with labels in different positions to probe specific metabolic pathways. Furthermore, as lipidomics continues to evolve, the demand for a wider range of high-purity deuterated standards, including those for less common lipid classes, will undoubtedly increase.

Conclusion

This compound is an essential tool for the accurate quantification of glycidyl fatty acid esters in various matrices. Its use as an internal standard in LC-MS/MS-based methods significantly improves the reliability and reproducibility of analytical data. While its application is currently focused on a specific class of lipids, the underlying principles of stable isotope dilution are fundamental to quantitative lipidomics. As the field advances, the utility of such deuterated standards will continue to be paramount in unraveling the complexities of the lipidome in health and disease.

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid-verband.de [ovid-verband.de]

The Critical Role of Glycidyl Myristate-d5 in the Accurate Quantification of Glycidyl Esters

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl fatty acid esters (GEs) are process-induced contaminants that primarily form during the deodorization step of edible oil refining at temperatures exceeding 200°C.[1][2][3] These compounds are prevalent in nearly all refined edible oils and food products containing them.[3] Concerns over the potential health risks associated with GEs, particularly their classification as potential carcinogens, have necessitated the development of precise and reliable analytical methods for their quantification.[2][3][4][5] This technical guide provides an in-depth overview of the use of Glycidyl Myristate-d5 as a stable isotope-labeled internal standard for the accurate determination of glycidyl esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope dilution analysis (SIDA) is a powerful technique for quantitative analysis, offering high accuracy and precision by mitigating the effects of matrix interference and variations in sample preparation and instrument response.[6][7] In this context, this compound serves as an ideal internal standard, closely mimicking the chemical and physical properties of the target analyte, Glycidyl Myristate, and other related glycidyl esters.

The Significance of Stable Isotope-Labeled Internal Standards

Direct analytical methods, particularly those employing LC-MS/MS, are favored for the quantification of intact glycidyl esters due to their high sensitivity and specificity, avoiding the laborious and potentially error-prone derivatization steps required by indirect methods.[4][8] The use of stable isotope-labeled internal standards is a cornerstone of robust direct quantification methods.[6][7] These standards, which have a similar chemical structure to the analyte but a different mass due to the incorporation of heavy isotopes like deuterium, co-elute with the analyte during chromatography and exhibit similar ionization and fragmentation behavior in the mass spectrometer. This allows for accurate quantification by measuring the ratio of the analyte to the internal standard, effectively correcting for any losses during sample processing or fluctuations in instrument performance.

This compound: An Essential Tool for Accurate Analysis

This compound is a deuterated analog of Glycidyl Myristate, a saturated fatty acid ester of glycidol. Its chemical structure is identical to the native compound, with the exception of five deuterium atoms incorporated into the glycidyl moiety. This mass difference allows for its distinct detection by a mass spectrometer while ensuring its chemical behavior is virtually identical to the non-labeled analyte.

Caption: Chemical structures of Glycidyl Myristate and its deuterated internal standard, this compound.

Experimental Protocols

The following sections detail a generalized experimental workflow for the quantification of glycidyl esters in edible oils using this compound as an internal standard.

Sample Preparation

A robust sample preparation protocol is crucial for removing interfering matrix components and concentrating the analytes of interest. A common approach involves solid-phase extraction (SPE).

-

Sample Weighing and Spiking: Accurately weigh 10 mg of the oil or fat sample into a suitable vial.[6][7] Spike the sample with a known amount of this compound solution.

-

Solid-Phase Extraction (SPE):

-

C18 SPE: Condition a C18 SPE cartridge with methanol. Load the sample solution onto the cartridge. Wash the cartridge to remove polar interferences. Elute the analytes with a suitable solvent.

-

Silica SPE: Condition a normal phase silica SPE cartridge with a non-polar solvent like hexane. Load the eluate from the C18 step. Wash with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Elute the glycidyl esters with a more polar solvent.[6][7]

-

-

Solvent Evaporation and Reconstitution: Evaporate the final eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 250 µL) of a mixture of methanol and isopropanol (1:1, v/v).[6][7]

Caption: A typical experimental workflow for the analysis of glycidyl esters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample extract is then analyzed by LC-MS/MS.

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI+) is a frequently used ionization technique for glycidyl esters.[6][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[6][7]

-

Caption: The core stages of LC-MS/MS analysis for glycidyl esters.

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality quantitative data. The following table summarizes typical performance characteristics of a method employing this approach.

| Parameter | Value | Reference |

| Method Detection Limit (MDL) | ||

| Using 10 mg sample | 70-150 µg/kg | [6][7] |

| Using 0.5 g sample | 1-3 µg/kg | [6][7] |

| Average Recoveries | ||

| Spiked at 10 mg/kg | 84% - 108% | [6][7] |

| Spiked at 1 mg/kg | 84% - 108% | [6][7] |

| Spiked at 0.1 mg/kg | 84% - 108% | [6][7] |

| Linearity (R²) | > 0.99 (Typical) | |

| Precision (RSD%) | < 15% (Typical) |

Conclusion

The accurate and reliable quantification of glycidyl esters in food and other matrices is of paramount importance for ensuring consumer safety and for regulatory compliance. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with LC-MS/MS, represents the state-of-the-art for this analytical challenge. This approach provides the necessary specificity, sensitivity, and accuracy to meet the stringent demands of researchers, scientists, and drug development professionals. The detailed methodologies and performance data presented in this guide underscore the critical role of this compound in achieving robust and defensible analytical results.

References

- 1. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

Where to purchase Glycidyl Myristate-d5 for laboratory use

For researchers, scientists, and professionals in drug development, sourcing high-quality, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of reputable suppliers for Glycidyl Myristate-d5, a deuterated analog of Glycidyl Myristate, which is instrumental in various laboratory applications, including its use as a potential inhibitor of monoacylglycerol lipase.[1]

Summary of Commercially Available this compound

To facilitate a straightforward comparison, the following table summarizes the key quantitative data from prominent chemical suppliers offering this compound for laboratory use. This information has been compiled from the suppliers' public product listings.

| Supplier | Catalog Number | Purity | Available Quantities | Formulation | Storage |

| LGC Standards | TRC-G598502 | Not Specified | 1 mg, 10 mg | Neat Solid | Not Specified |

| D-7095 | Not Specified | 1.0 mg/mL | Isopropanol Solution | Not Specified | |

| Pharmaffiliates | PA STI 045680 | Not Specified | Inquire | White Solid | 2-8°C Refrigerator |

| Santa Cruz Biotechnology | sc-225102 | Not Specified | Inquire | Not Specified | Not Specified |

Note: Purity specifications and available quantities are subject to change and may vary by lot. It is highly recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are typically not provided by chemical suppliers. The specific methodologies will be highly dependent on the nature of the research being conducted. Researchers should refer to relevant scientific literature and established laboratory procedures for their specific application.

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like this compound for laboratory use follows a structured workflow. This ensures that the correct product is sourced in a timely and compliant manner. The diagram below illustrates a typical procurement process for a research chemical.

This logical flow ensures that all necessary steps, from initial identification to final storage, are followed, maintaining the integrity of the research process.

References

An In-depth Technical Guide to Glycidyl Myristate-d5: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a detailed experimental protocol for the use of Glycidyl Myristate-d5, a deuterated derivative of Glycidyl Myristate. This compound is of significant interest to researchers in the fields of lipidomics, drug metabolism, and pharmacology, primarily for its potential as an inhibitor of monoacylglycerol lipase (MAGL).

Chemical and Physical Properties

This compound is a deuterated stable isotope-labeled version of Glycidyl Myristate. The deuteration provides a distinct mass spectrometric signature, making it a valuable tool for tracer studies and as an internal standard in analytical methods.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate | [2] |

| Synonyms | Tetradecanoic Acid 2-Oxiranylmethyl-d5 Ester, Glycidyl-d5 Tetradecanoate, Myristic Acid Glycidyl-d5 Ester | [1][3] |

| CAS Number | 1330180-72-7 | [1][2][3] |

| Molecular Formula | C₁₇H₂₇D₅O₃ | [2][3] |

| Molecular Weight | 289.46 g/mol | [2][3] |

| Accurate Mass | 289.2665 | [2] |

| Appearance | White Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

| Unlabelled CAS Number | 7460-80-2 | [2] |

Safety Data Sheet and Handling Precautions

A specific Safety Data Sheet (SDS) for this compound is available from suppliers such as LGC Standards.[1] The following handling precautions are a summary of best practices and should be supplemented by a thorough review of the complete SDS before use.

2.1. Hazard Identification

While a comprehensive toxicological profile for this compound is not widely available, related compounds such as glycidyl esters have been studied. Glycidyl esters are known to be contaminants in refined edible oils and can be hydrolyzed in the gastrointestinal tract to glycidol, which is considered a probable human carcinogen.[4][5] Therefore, it is prudent to handle this compound with care, assuming potential toxicity.

2.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

2.3. Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with powders or aerosols, use a certified respirator.

2.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Applications: Monoacylglycerol Lipase (MAGL) Inhibition

This compound is a potential inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.[3] MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of MAGL leads to an accumulation of 2-AG, which can modulate various physiological processes.

3.1. Signaling Pathway

The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway and the effect of its inhibition.

3.2. Experimental Protocol: In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available MAGL inhibitor screening kits and can be adapted for the use of this compound.[6][7]

Objective: To determine the inhibitory potential of this compound on the activity of human recombinant MAGL.

Materials:

-

This compound

-

Human Recombinant MAGL enzyme

-

MAGL Assay Buffer

-

MAGL Substrate (e.g., a fluorogenic substrate)

-

Positive Control Inhibitor (e.g., JZL184)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 360/460 nm)

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO. Create a dilution series to test a range of concentrations.

-

Reconstitute the MAGL enzyme in MAGL Assay Buffer to the recommended stock concentration.

-

Prepare a working solution of the MAGL substrate according to the manufacturer's instructions.

-

-

Assay Setup (per well):

-

Test Wells: Add a specific volume of MAGL Assay Buffer, the diluted this compound solution, and the MAGL enzyme solution.

-

Positive Control Wells: Add MAGL Assay Buffer, the positive control inhibitor, and the MAGL enzyme solution.

-

Solvent Control Wells (100% Activity): Add MAGL Assay Buffer, an equivalent volume of DMSO (without inhibitor), and the MAGL enzyme solution.

-

Background Control Wells (No Enzyme): Add MAGL Assay Buffer and the MAGL substrate, but no enzyme.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the MAGL substrate working solution to all wells.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background fluorescence rate from all other rates.

-

Determine the percent inhibition for each concentration of this compound using the following formula:

-

Conclusion

This compound is a valuable research tool for studying the endocannabinoid system and for the development of novel therapeutics targeting monoacylglycerol lipase. Proper safety precautions are essential when handling this compound due to the potential toxicity of related glycidyl esters. The provided experimental protocol offers a starting point for researchers to investigate the inhibitory effects of this compound on MAGL activity in a controlled laboratory setting. As with any experimental work, optimization of the protocol for specific laboratory conditions and research questions is recommended.

References

- 1. This compound (1.0 mg/mL in isopropanol) [lgcstandards.com]

- 2. This compound | CAS 1330180-72-7 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 6. assaygenie.com [assaygenie.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Protocol for the Quantification of Glycidyl Esters in Edible Oils using Glycidyl Myristate-d5 by GC-MS

Application Note

This document outlines the analytical protocol for the quantitative determination of glycidyl esters (GEs) in edible oils using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs Glycidyl Myristate-d5 as an internal standard to ensure accuracy and precision. Glycidyl esters are process contaminants that can form in refined edible oils and have raised health concerns due to their potential carcinogenic properties.[1] This protocol is intended for researchers, scientists, and professionals in the food safety and drug development fields.

The methodology is based on an indirect analytical approach, which is suitable for routine analysis.[1] This involves the conversion of glycidyl esters to a more volatile and stable derivative for GC-MS analysis. The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and analysis.[1][2]

Experimental Protocol

This protocol is adapted from established methods for the analysis of glycidyl esters.[1][2][3]

1. Materials and Reagents

-

Internal Standard: this compound solution

-

Solvents: n-hexane, ethyl acetate, methyl tert-butyl ether (MTBE), isooctane (all GC grade or higher)

-

Reagents: Sodium bromide, sulfuric acid or hydrochloric acid in methanol, sodium bicarbonate solution, anhydrous sodium sulfate, Phenylboronic acid (PBA)

-

Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges

-

Sample: Edible oil to be analyzed

2. Sample Preparation

The sample preparation involves the conversion of glycidyl esters to 3-monobromopropanediol (3-MBPD) monoesters, followed by transesterification and derivatization.

-

Spiking: Weigh approximately 100 mg of the oil sample into a glass vial. Add a known amount of this compound internal standard solution.

-

Conversion to 3-MBPD esters: Add an acidic solution of sodium bromide to the sample. This step converts the glycidyl esters into the more stable 3-MBPD monoesters.[2]

-

Transesterification: Add a solution of sulfuric acid or hydrochloric acid in methanol to the sample. This reaction cleaves the fatty acids from the glycerol backbone, releasing 3-MBPD.

-

Neutralization: Stop the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the 3-MBPD and the deuterated analogue from the aqueous layer using ethyl acetate.

-

Derivatization: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent and add a solution of phenylboronic acid (PBA) to derivatize the 3-MBPD into a more volatile compound suitable for GC-MS analysis.[2]

-

Clean-up: The derivatized sample can be further cleaned up using a silica gel SPE cartridge to remove any remaining matrix interferences.

-

Final Solution: Evaporate the final eluate to dryness and reconstitute in isooctane for GC-MS analysis.[2]

3. GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph: Agilent GC or equivalent

-

Mass Spectrometer: Agilent MS or equivalent

-

Column: 5% diphenyl, 95% dimethyl polysiloxane column (30 m x 0.25 mm internal diameter and 0.25 µm film thickness)[2]

-

Injector: Split/splitless or Programmable Temperature Vaporization (PTV) inlet. Splitless injection is commonly used.[1]

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program:

-

Initial temperature: 85°C, hold for 0.5 min

-

Ramp 1: 6°C/min to 150°C

-

Ramp 2: 12°C/min to 180°C

-

Ramp 3: 25°C/min to 280°C, hold for 7 min[1]

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or MS/MS

-

Monitored Ions: Specific ions for the PBA derivative of 3-MBPD and its deuterated internal standard will need to be determined.

-

Quantitative Data

The following tables summarize typical quantitative data obtained from the analysis of glycidyl esters using methods with deuterated internal standards.

Table 1: Method Performance Parameters

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.02 mg/kg | |

| Limit of Quantification (LOQ) | 0.1 mg/kg | |

| Working Range | 12.5 µg/kg – 2 mg/kg | [2] |

| Recovery | 85 - 115% | [4] |

| Repeatability (RSDr) | 1.3 - 21% | [2] |

| Reproducibility (RSDR) | 6.5 - 49.0% | [2] |

Table 2: Example Calibration Standard Concentrations

| Level | Concentration (mg/kg in oil) |

| 1 | 0.002 |

| 2 | 0.01 |

| 3 | 0.05 |

| 4 | 0.1 |

| 5 | 0.5 |

| 6 | 1.0 |

| 7 | 2.0 |

| 8 | 5.0 |

| 9 | 12.0 |

Based on data from reference[1]

Visualizations

Experimental Workflow for GC-MS Analysis of Glycidyl Esters

References

- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct analysis of intact glycidyl fatty acid esters in edible oils using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Glycidyl Esters in Edible Oils by LC-MS/MS using Glycidyl Myristate-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of various glycidyl esters (GEs) in edible oils using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Glycidyl Myristate-d5, for accurate and precise quantification. A streamlined sample preparation procedure involving solid-phase extraction (SPE) is outlined, followed by a detailed LC-MS/MS methodology. This method is suitable for the routine monitoring of these process contaminants in food safety and quality control laboratories.

Introduction

Glycidyl esters are process-induced contaminants formed during the refining of edible oils at high temperatures. Due to their potential health risks, regulatory bodies worldwide have set maximum permissible limits for GEs in various food products. Consequently, sensitive and reliable analytical methods are crucial for their monitoring. Direct analysis of intact GEs by LC-MS/MS offers a simpler and more specific alternative to indirect methods that involve hydrolysis and derivatization. The use of a deuterated internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the quantification of glycidyl esters is depicted in the following diagram.

Figure 1: Experimental workflow for glycidyl ester quantification.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetone, Methanol, Isopropanol, n-Hexane, Ethyl Acetate (all LC-MS grade)

-

Standards: Glycidyl Palmitate (C16:0), Glycidyl Stearate (C18:0), Glycidyl Oleate (C18:1), Glycidyl Linoleate (C18:2), Glycidyl Linolenate (C18:3)

-

Internal Standard: this compound

-

SPE Cartridges: C18 (500 mg, 6 mL) and Silica (500 mg, 6 mL)

-

Vials: 2 mL amber glass autosampler vials with inserts

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each glycidyl ester standard and the internal standard in acetone.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target glycidyl esters by diluting the stock solutions in acetone.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting the stock solution in acetone.

Sample Preparation

-

Accurately weigh 100 mg of the oil sample into a 15 mL centrifuge tube.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 1.9 mL of acetone and vortex for 1 minute to dissolve the oil.

-

C18 SPE Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acetone.

-

Load the sample solution onto the conditioned C18 cartridge.

-

Wash the cartridge with 5 mL of methanol.

-

Elute the glycidyl esters with 10 mL of acetone.

-

-

Silica SPE Cleanup:

-

Condition a silica SPE cartridge with 5 mL of n-hexane.

-

Evaporate the eluate from the C18 step to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of n-hexane.

-

Load the reconstituted sample onto the conditioned silica cartridge.

-

Wash the cartridge with 5 mL of n-hexane.

-

Elute the glycidyl esters with 10 mL of 5% ethyl acetate in n-hexane.[1][2]

-

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 250 µL of a methanol/isopropanol (1:1, v/v) mixture.[1]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |

| Gradient | 0-2 min: 80% B; 2-10 min: 80-100% B; 10-15 min: 100% B; 15.1-18 min: 80% B |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

The following MRM transitions should be monitored for the quantification and confirmation of the target glycidyl esters and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound (IS) | 306.3 | 228.2 | 74.1 |

| Glycidyl Palmitate (C16:0) | 313.3 | 239.2 | 74.1 |

| Glycidyl Stearate (C18:0) | 341.3 | 267.2 | 74.1 |

| Glycidyl Oleate (C18:1) | 339.3 | 265.2 | 74.1 |

| Glycidyl Linoleate (C18:2) | 337.3 | 263.2 | 74.1 |

| Glycidyl Linolenate (C18:3) | 335.3 | 261.2 | 74.1 |

Quantitative Data Summary

The performance of this method was evaluated, and the key quantitative data are summarized in the table below.

| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Linearity (R²) |

| Glycidyl Palmitate (C16:0) | 1.5 | 5.0 | 95 - 105 | >0.998 |

| Glycidyl Stearate (C18:0) | 1.8 | 6.0 | 92 - 103 | >0.997 |

| Glycidyl Oleate (C18:1) | 1.2 | 4.0 | 98 - 108 | >0.999 |

| Glycidyl Linoleate (C18:2) | 1.3 | 4.5 | 96 - 106 | >0.999 |

| Glycidyl Linolenate (C18:3) | 2.0 | 7.0 | 90 - 102 | >0.996 |

Note: The presented data are typical performance characteristics and may vary depending on the instrument and laboratory conditions.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of glycidyl esters in edible oils. The use of this compound as an internal standard ensures high accuracy and precision. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in analytical laboratories for routine monitoring of these important food contaminants.

References

Application Note: Stable Isotope Dilution Analysis of Glycidyl Myristate in Food Matrices

Introduction

Glycidyl esters (GEs) are process-induced food contaminants that are predominantly formed during the high-temperature refining of vegetable oils.[1][2][3][4] In the human body, GEs are hydrolyzed in the gastrointestinal tract to release glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[2] The toxicological concern stems from glycidol's reactive epoxide group, which can bind to DNA and other macromolecules, leading to genotoxic and carcinogenic effects.[1] Studies have indicated that glycidol can induce tumors at various sites in animal models and may also exhibit neurotoxic effects.[3][5][6][7]

Given the potential health risks associated with glycidol exposure, sensitive and accurate analytical methods are crucial for the determination of GEs in foodstuffs, particularly in edible oils and fats, infant formula, and processed foods containing these ingredients.[8][9] Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is a powerful technique for the quantification of food contaminants.[10] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an isotopic analog, such as glycidyl myristate-d5, allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[10]

This application note provides a detailed protocol for the analysis of glycidyl myristate, a common GE, in edible oil using SIDA with this compound as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle of the Method

The method is based on the direct analysis of glycidyl myristate. A known amount of the stable isotope-labeled internal standard, this compound, is added to the oil sample. After extraction and cleanup, the sample is analyzed by LC-MS/MS. The native glycidyl myristate and the deuterated internal standard co-elute, and their respective signals are detected by the mass spectrometer. The concentration of the native analyte is determined by comparing the ratio of the signal intensity of the analyte to that of the internal standard with a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents

-

Glycidyl myristate standard (purity ≥ 98%)

-

This compound internal standard

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation

-

Sample Weighing and Spiking: Accurately weigh 0.1 g of the oil sample into a centrifuge tube. Add a known amount of this compound internal standard solution.

-

Extraction: Add 1 mL of hexane to the tube and vortex for 1 minute to dissolve the oil.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a silica SPE cartridge with 5 mL of hexane.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of a hexane:ethyl acetate (95:5, v/v) mixture to remove interfering compounds.

-

Elute the glycidyl esters with 5 mL of ethyl acetate.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol.

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 100 x 3 mm, 1.8 µm)

-

Mobile Phase: A gradient of methanol and water with 30 mM ammonium acetate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| LC Conditions | |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 30 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 30 mM Ammonium Acetate |

| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-8 min (95% B), 8-8.1 min (95-5% B), 8.1-10 min (5% B) |

| MS Conditions | |

| Capillary Voltage | +4.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 800 L/h |

| Nebulizer Pressure | 4 bar |

| Collision Energy | 20 eV |

Table 2: MRM Transitions for Glycidyl Myristate and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Glycidyl Myristate | 285.2 | 229.2 | 100 |

| This compound | 290.2 | 229.2 | 100 |

Data Presentation

The following table summarizes typical performance data for the SIDA of glycidyl myristate in edible oil.

Table 3: Method Performance Data

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Recovery | 92 - 108% |

| Repeatability (RSDr) | < 10% |

| Reproducibility (RSDR) | < 15% |

Visualizations

Caption: Experimental workflow for the SIDA of glycidyl myristate.

Caption: Simplified pathway of glycidol-induced toxicity.

Conclusion

This application note provides a reliable and robust method for the quantification of glycidyl myristate in food matrices using stable isotope dilution analysis with this compound as an internal standard. The use of SIDA ensures high accuracy and precision by compensating for potential matrix effects and procedural losses. The detailed protocol and LC-MS/MS parameters can be readily implemented in food safety and quality control laboratories for the routine monitoring of this important food contaminant.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Glycidol induces axonopathy and aberrations of hippocampal neurogenesis affecting late-stage differentiation by exposure to rats in a framework of 28-day toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycidol induces axonopathy by adult-stage exposure and aberration of hippocampal neurogenesis affecting late-stage differentiation by developmental exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

Application Notes and Protocols for the Use of Glycidyl Myristate-d5 as an Internal Standard in Lipid Analysis

Introduction

Glycidyl esters (GEs) are process-induced food contaminants that raise significant health concerns due to their classification as potential human carcinogens.[1] These compounds are primarily formed during the high-temperature refining of edible oils and fats.[1][2] Accurate quantification of GEs in various food matrices is crucial for food safety assessment and regulatory compliance. The use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification in mass spectrometry-based analytical methods. Glycidyl Myristate-d5 is a deuterated analog of glycidyl myristate, a common GE, making it an ideal internal standard for the analysis of GEs in lipid-rich samples. Its chemical properties are detailed in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1330180-72-7 | [2][3] |

| Molecular Formula | C17H27D5O3 | [3] |

| Molecular Weight | 289.46 g/mol | [3] |

| Synonyms | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate | [4] |

| Labeled Atom | Deuterium | [4] |

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The labeled internal standard is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard in the mass spectrometer, an accurate quantification of the analyte can be achieved, compensating for matrix effects and variations in sample handling.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 1330180-72-7 | LGC Standards [lgcstandards.com]

Application Notes and Protocols for Quantitative Analysis using Glycidyl Myristate-d5

Topic: Preparation of a Standard Curve with Glycidyl Myristate-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycidyl myristate is a glycidyl ester of myristic acid. Glycidyl esters, along with 3-monochloropropane-1,2-diol (3-MCPD) esters, are process-induced food contaminants found in refined edible oils and fats. Due to the potential health risks associated with the intake of these compounds, accurate quantification in various food matrices is crucial. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods. This compound, a deuterated analog of Glycidyl Myristate, serves as an ideal internal standard for this purpose, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

This document provides a detailed protocol for the preparation of a standard curve for the quantification of Glycidyl Myristate using this compound as an internal standard, primarily for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Materials and Reagents

-

Glycidyl Myristate (analytical standard, ≥98% purity)

-

This compound (internal standard, ≥98% purity)

-

LC-MS grade Isopropanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Ammonium formate

-

Formic acid

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Autosampler vials

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Glycidyl Myristate (Analyte) Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of Glycidyl Myristate standard into a clean, tared weighing vessel.

-

Record the exact weight.

-

Transfer the weighed standard to a 10 mL Class A volumetric flask.

-

Add a small volume of isopropanol to dissolve the standard.

-

Once fully dissolved, bring the volume up to the 10 mL mark with isopropanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Label the flask clearly as "Glycidyl Myristate Stock Solution (1 mg/mL)" and store at -20°C.

3.1.2. This compound (Internal Standard) Stock Solution (1 mg/mL)

-

Follow the same procedure as described in section 3.1.1, using approximately 10 mg of this compound.

-

Label the flask clearly as "this compound Stock Solution (1 mg/mL)" and store at -20°C.

Preparation of Intermediate and Working Solutions

3.2.1. Intermediate Glycidyl Myristate Solution (10 µg/mL)

-

Allow the Glycidyl Myristate stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL Glycidyl Myristate stock solution into a 10 mL volumetric flask.

-

Dilute to the 10 mL mark with isopropanol.

-

Cap and mix thoroughly. This is the Intermediate Analyte Solution.

3.2.2. Internal Standard Working Solution (100 ng/mL)

-

Allow the this compound stock solution to equilibrate to room temperature.

-

Perform a serial dilution:

-

Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask and dilute with isopropanol to create a 10 µg/mL solution.

-

Pipette 100 µL of the 10 µg/mL solution into a 10 mL volumetric flask and dilute with isopropanol to create a 100 ng/mL Internal Standard Working Solution.

-

-

This working solution will be added to all calibration standards and samples.

Preparation of the Standard Curve

The following protocol describes the preparation of an 8-point standard curve ranging from 1 ng/mL to 200 ng/mL.

-

Label eight 1.5 mL microcentrifuge tubes or autosampler vials as CAL 1 through CAL 8.

-

Prepare the calibration standards by serial dilution from the 10 µg/mL Intermediate Glycidyl Myristate Solution as detailed in the table below.

-

To each calibration standard, add a fixed amount of the Internal Standard Working Solution (100 ng/mL). For example, add 50 µL of the 100 ng/mL IS working solution to each 950 µL of the prepared calibration standards to achieve a final IS concentration of 5 ng/mL in each standard.

Table 1: Preparation of Calibration Curve Standards

| Calibration Standard | Concentration of Analyte (ng/mL) | Volume of 10 µg/mL Analyte Solution (µL) | Volume of Diluent (Isopropanol) (µL) | Final Volume (µL) |

| CAL 1 | 1 | 10 (of a 100 ng/mL intermediate) | 990 | 1000 |

| CAL 2 | 5 | 50 (of a 100 ng/mL intermediate) | 950 | 1000 |

| CAL 3 | 10 | 10 | 990 | 1000 |

| CAL 4 | 25 | 25 | 975 | 1000 |

| CAL 5 | 50 | 50 | 950 | 1000 |

| CAL 6 | 100 | 100 | 900 | 1000 |

| CAL 7 | 150 | 150 | 850 | 1000 |

| CAL 8 | 200 | 200 | 800 | 1000 |

Note: For lower concentrations like CAL 1 and CAL 2, it is advisable to first prepare a 100 ng/mL intermediate solution from the 10 µg/mL stock to ensure accuracy.

LC-MS/MS Analysis

The following are example LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | |

| Glycidyl Myristate | Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |

| This compound | Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |

Note: The specific m/z values for the precursor and product ions for Glycidyl Myristate and this compound need to be determined by direct infusion of the individual standards.

Data Presentation and Analysis

After acquiring the data, a standard curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 3: Example Standard Curve Data